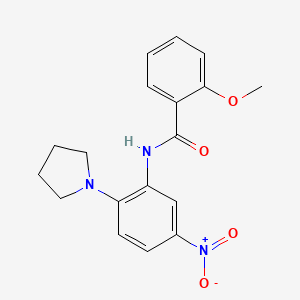
2-methoxy-N-(5-nitro-2-pyrrolidin-1-ylphenyl)benzamide
Vue d'ensemble
Description
2-methoxy-N-(5-nitro-2-pyrrolidin-1-ylphenyl)benzamide is a complex organic compound that features a benzamide core substituted with a methoxy group, a nitro group, and a pyrrolidinyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxy-N-(5-nitro-2-pyrrolidin-1-ylphenyl)benzamide typically involves multiple steps:
Methoxylation: The methoxy group can be introduced via a nucleophilic substitution reaction using methanol and a suitable catalyst.
Pyrrolidinylation: The pyrrolidinyl group can be introduced through a nucleophilic substitution reaction using pyrrolidine and a suitable leaving group.
Amidation: The final step involves the formation of the benzamide by reacting the substituted benzene derivative with benzoyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The nitro group can undergo reduction to form an amino group under suitable conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with palladium catalyst, lithium aluminum hydride.
Substitution: Sodium methoxide, methanol.
Major Products
Reduction: Formation of 2-amino-N-[5-nitro-2-(1-pyrrolidinyl)phenyl]benzamide.
Substitution: Formation of various substituted benzamides depending on the nucleophile used.
Applications De Recherche Scientifique
2-methoxy-N-(5-nitro-2-pyrrolidin-1-ylphenyl)benzamide has several applications in scientific research:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.
Biological Studies: The compound can be used to study the effects of nitro and pyrrolidinyl substitutions on biological activity.
Industrial Applications: It can be used in the synthesis of other complex organic molecules, serving as an intermediate in various chemical processes.
Mécanisme D'action
The mechanism of action of 2-methoxy-N-(5-nitro-2-pyrrolidin-1-ylphenyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can participate in redox reactions, while the pyrrolidinyl group can enhance binding affinity to certain biological targets. The methoxy group can influence the compound’s solubility and overall pharmacokinetic properties.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-methoxybenzamide
- N-[5-nitro-2-(1-pyrrolidinyl)phenyl]benzamide
- 2-methoxy-N-[2-(1-pyrrolidinyl)phenyl]benzamide
Uniqueness
2-methoxy-N-(5-nitro-2-pyrrolidin-1-ylphenyl)benzamide is unique due to the combination of its substituents, which confer distinct chemical and biological properties. The presence of both a nitro group and a pyrrolidinyl group on the benzamide core is relatively rare and can lead to unique reactivity and biological activity.
Propriétés
IUPAC Name |
2-methoxy-N-(5-nitro-2-pyrrolidin-1-ylphenyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O4/c1-25-17-7-3-2-6-14(17)18(22)19-15-12-13(21(23)24)8-9-16(15)20-10-4-5-11-20/h2-3,6-9,12H,4-5,10-11H2,1H3,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHLFNAIVHKSPEU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)NC2=C(C=CC(=C2)[N+](=O)[O-])N3CCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


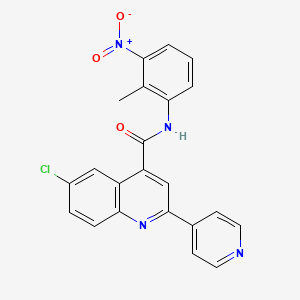
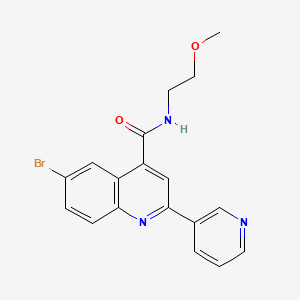
![N-[3-(1H-imidazol-1-yl)propyl]-2-(4-propylphenyl)quinoline-4-carboxamide](/img/structure/B4162381.png)
![6-chloro-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)-2-(3-pyridinyl)-4-quinolinecarboxamide](/img/structure/B4162399.png)
![(4-BENZYLPIPERIDINO)[2-(2-METHOXYPHENYL)-4-QUINOLYL]METHANONE](/img/structure/B4162411.png)
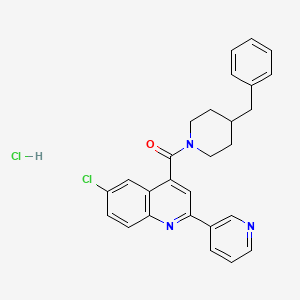
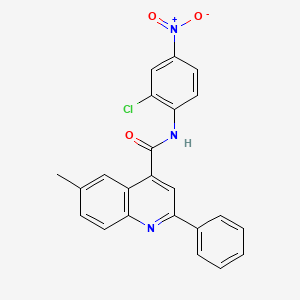

![6'-amino-2-oxo-3'-phenyl-7-(trifluoromethyl)-1,2-dihydro-1'H-spiro[indole-3,4'-pyrano[2,3-c]pyrazole]-5'-carbonitrile](/img/structure/B4162434.png)
![1-[3-(3-Phenoxyphenoxy)propoxy]pyrrolidine-2,5-dione](/img/structure/B4162435.png)
![N~1~-[2-(3-Chloroanilino)-2-oxoethyl]-4-methoxybenzamide](/img/structure/B4162437.png)
![N-[4-(2,3-dihydro-1H-inden-5-yloxy)butyl]-N',N'-dimethylethane-1,2-diamine;hydrochloride](/img/structure/B4162450.png)
![1-[2-(3-Phenoxyphenoxy)ethoxy]pyrrolidine-2,5-dione](/img/structure/B4162457.png)
![propan-2-yl 4-chloro-3-[({[5-({[(4-methoxyphenyl)carbonyl]amino}methyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B4162460.png)
